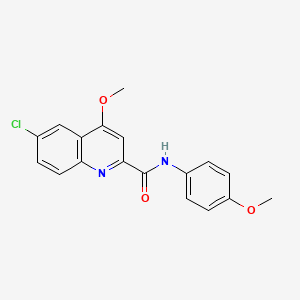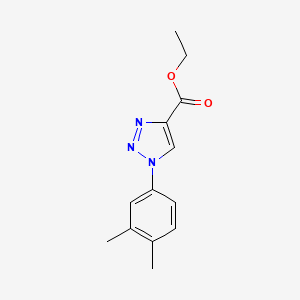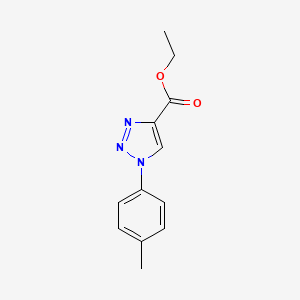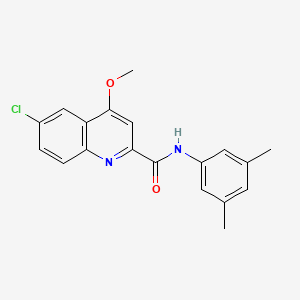
6-chloro-4-methoxy-N-(4-methylphenyl)quinoline-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“6-chloro-4-methoxy-N-(4-methylphenyl)quinoline-2-carboxamide” is a chemical compound that belongs to the quinoline family . Quinoline is a well-known nitrogenous tertiary base containing a hetero nucleus with a chemical formula of C9H7N . It is a pungent hygroscopic colorless oily liquid with a molecular weight of 129.16 g/mol . Quinoline derivatives have been used since ancient times .
Synthesis Analysis
The synthesis of quinoline derivatives has been a topic of interest in recent years due to their versatility in many significant fields . These novel heterocycles are designed and synthesized by chemists through new strategies on par with the reported methods . For instance, a series of novel pyrazolo[3,4-b]-quinoline with N-alkyl derivatives were designed and synthesized in a simple route by treating 2-chloroquinoline derivative with phenylhydrazine in the presence of 1-pentanol followed by N-alkylation in the presence of sodium carbonate .Applications De Recherche Scientifique
6-chloro-4-methoxy-N-(4-methylphenyl)quinoline-2-carboxamide has been studied for its potential applications in scientific research. This compound has been used in drug discovery, as it has been found to bind to certain proteins, which can be used to study the effects of certain drugs. Additionally, this compound has been used in biochemical studies, as it is a small molecule that can be used to study the interactions between proteins and other molecules. This compound has also been used in cell culture studies, as it has been found to stimulate the growth of certain cells. Finally, this compound has been studied for its potential applications in cancer research, as it has been found to inhibit the growth of certain cancer cells.
Mécanisme D'action
Target of Action
Quinoline derivatives are known to interact with various biological targets, including enzymes and receptors, depending on their specific structural features .
Mode of Action
Quinoline derivatives are known to interact with their targets through various mechanisms, such as inhibition or activation of enzymatic activity, modulation of receptor function, or disruption of cellular processes .
Biochemical Pathways
Quinoline derivatives can influence a variety of biochemical pathways depending on their specific targets .
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
The effects of a compound at the molecular and cellular level are typically related to its mode of action and the biochemical pathways it affects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can significantly influence the action of a compound .
Avantages Et Limitations Des Expériences En Laboratoire
6-chloro-4-methoxy-N-(4-methylphenyl)quinoline-2-carboxamide has a variety of advantages and limitations when used in lab experiments. One of the main advantages of this compound is that it is a small molecule that can be used to study the interactions between proteins and other molecules. Additionally, this compound can be used to study the effects of certain drugs on cell growth, as it has been found to stimulate the growth of certain cells. Finally, this compound has been found to inhibit the growth of certain cancer cells, which can be used to study the effects of certain drugs on cancer cell growth.
One of the main limitations of this compound is that its exact mechanism of action is not known, which can make it difficult to study the effects of certain drugs. Additionally, this compound can be toxic to certain cells, which can limit its use in certain experiments. Finally, this compound can be difficult to synthesize, which can limit its use in certain experiments.
Orientations Futures
The future directions of 6-chloro-4-methoxy-N-(4-methylphenyl)quinoline-2-carboxamide research are vast. This compound could be used to study the effects of certain drugs on cell growth, as it has been found to stimulate the growth of certain cells. Additionally, this compound could be used to study the interactions between proteins and other molecules, as it has been found to interact with certain enzymes. This compound could also be used to study the effects of certain drugs on cancer cell growth, as it has been found to inhibit the growth of certain cancer cells. Finally, this compound could be used to study the mechanism of action of certain drugs, as its exact mechanism of action is not known.
Méthodes De Synthèse
6-chloro-4-methoxy-N-(4-methylphenyl)quinoline-2-carboxamide can be synthesized using a variety of methods, including the reaction of 4-methoxy-N-(4-methylphenyl)quinoline-2-carboxamide with 6-chloro-2-methoxybenzoic acid. This reaction produces the desired this compound. Additionally, this compound can be synthesized by the reaction of 4-methoxy-N-(4-methylphenyl)quinoline-2-carboxylic acid and 6-chloro-2-methoxybenzaldehyde.
Propriétés
IUPAC Name |
6-chloro-4-methoxy-N-(4-methylphenyl)quinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2/c1-11-3-6-13(7-4-11)20-18(22)16-10-17(23-2)14-9-12(19)5-8-15(14)21-16/h3-10H,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJGWHCRKALQKCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=NC3=C(C=C(C=C3)Cl)C(=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 6-chloro-4-[(4-methoxyphenyl)amino]quinoline-2-carboxylate](/img/structure/B6515647.png)

![ethyl 6-chloro-4-[(4-methylphenyl)amino]quinoline-2-carboxylate](/img/structure/B6515658.png)

![6-chloro-4-ethoxy-N-[4-(propan-2-yl)phenyl]quinoline-2-carboxamide](/img/structure/B6515674.png)







![N-(5-chloro-2-methylphenyl)-2-{6-[(4-fluorophenyl)methyl]-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}acetamide](/img/structure/B6515743.png)
![N-(2-chloro-4-methylphenyl)-2-{6-[(4-fluorophenyl)methyl]-2-methyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}acetamide](/img/structure/B6515749.png)